molecular formula C14H19NO4 B1612783 Dipropan-2-yl 2-aminobenzene-1,4-dicarboxylate CAS No. 203506-43-8

Dipropan-2-yl 2-aminobenzene-1,4-dicarboxylate

Cat. No. B1612783
M. Wt: 265.3 g/mol
InChI Key: XDRMOUCLSFHCMT-UHFFFAOYSA-N
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Description

“Dipropan-2-yl 2-aminobenzene-1,4-dicarboxylate” is a chemical compound that is also known as "diisopropyl 2-aminoterephthalate" . It is used as a linker in the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas separation, molecular sensing, catalysis, and drug delivery .


Synthesis Analysis

The synthesis of this compound has been reported in the context of functionalizing metal-organic frameworks. For example, the metal-organic framework MIL-101 (Cr)-NH2, containing 2-aminobenzene-1,4-dicarboxylate as the linker, has been synthesized . A tandem post-synthetic modification strategy involving diazotisation as the first step has been developed and used to introduce halo- and azo dye-functional groups into the pores .


Molecular Structure Analysis

The molecular structure of “Dipropan-2-yl 2-aminobenzene-1,4-dicarboxylate” is complex and is characterized by its use as a linker in metal-organic frameworks. The compound is part of a MOF with a diamondoid network, (Me2NH2)[In(ABDC)2] (ABDC, 2-aminobenzene-1,4-dicarboxylate) . The MOF undergoes structural changes upon exposure to an external stimulus, a behavior known as breathing .


Chemical Reactions Analysis

The chemical reactions involving “Dipropan-2-yl 2-aminobenzene-1,4-dicarboxylate” are primarily associated with its role in the synthesis and modification of metal-organic frameworks. For instance, a tandem post-synthetic modification strategy involving diazotisation has been used to introduce halo- and azo dye-functional groups into the pores of the MOF .

properties

IUPAC Name

dipropan-2-yl 2-aminobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-8(2)18-13(16)10-5-6-11(12(15)7-10)14(17)19-9(3)4/h5-9H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRMOUCLSFHCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)C(=O)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619498
Record name Dipropan-2-yl 2-aminobenzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipropan-2-yl 2-aminobenzene-1,4-dicarboxylate

CAS RN

203506-43-8
Record name 1,4-Bis(1-methylethyl) 2-amino-1,4-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203506-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipropan-2-yl 2-aminobenzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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